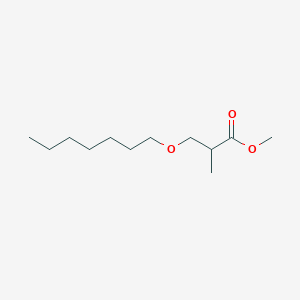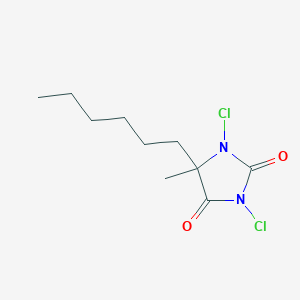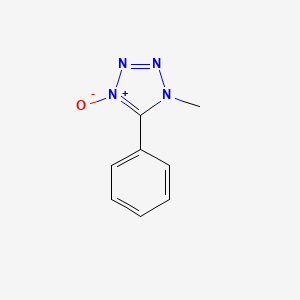
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an isoindoline core and a dimethylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-dimethylpropyl alcohol with isoindoline derivatives under specific conditions to introduce the dimethylpropoxy group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2,2-Dimethylpropoxy)-1H-isoindol-3-amine: Lacks the imino group but has a similar core structure.
1-Imino-1H-isoindol-3-amine: Lacks the dimethylpropoxy group but retains the imino and isoindoline core.
Uniqueness
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine is unique due to the combination of the dimethylpropoxy and imino groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93672-99-2 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropoxy)-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)7-17-8-4-5-9-10(6-8)12(15)16-11(9)14/h4-6H,7H2,1-3H3,(H3,14,15,16) |
InChI-Schlüssel |
NEXFHKRPMUAGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=CC2=C(C=C1)C(=NC2=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)

![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)

![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)


![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)


![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
